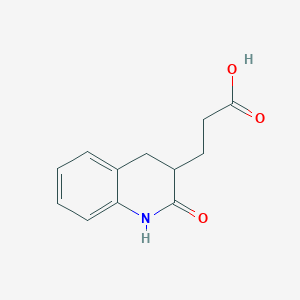![molecular formula C21H29N3O4 B2819770 N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1396807-72-9](/img/structure/B2819770.png)
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring both cyclopropyl and tetrahydroquinoline moieties, suggests potential biological activity and utility in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and tetrahydroquinoline intermediates. Common synthetic routes may include:
Formation of Cyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Synthesis of Tetrahydroquinoline Intermediate: This can be achieved through the hydrogenation of quinoline derivatives under catalytic conditions.
Coupling Reaction: The final step involves the coupling of the cyclopropyl and tetrahydroquinoline intermediates with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl or tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The cyclopropyl and tetrahydroquinoline moieties suggest potential interactions with biological membranes and proteins, leading to modulation of cellular pathways.
類似化合物との比較
Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide: shares structural similarities with other oxalamides and tetrahydroquinoline derivatives.
This compound: can be compared to compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of cyclopropyl and tetrahydroquinoline moieties, which may confer unique biological activities and chemical reactivity.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)21(28)24-11-3-4-14-7-8-16(12-17(14)24)23-20(27)19(26)22-10-9-18(25)15-5-6-15/h7-8,12-13,15,18,25H,3-6,9-11H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWNLRCURDRBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)

![7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride](/img/structure/B2819697.png)





![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
